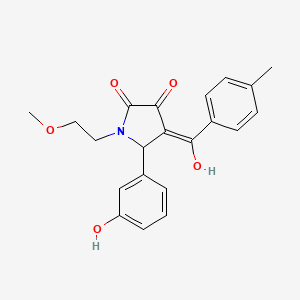
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane, also known as PPD, is a compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that has been extensively studied for its biochemical and physiological effects. PPD has been synthesized using various methods and has been found to have a wide range of applications in scientific research.
Mechanism of Action
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic and sedative effects of this compound.
Biochemical and physiological effects:
This compound has been found to have anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties. This compound has been found to have a low toxicity profile and does not produce significant side effects.
Advantages and Limitations for Lab Experiments
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several advantages for lab experiments. It has a high potency, which allows for the use of small amounts of the compound. This compound has a wide range of applications in studying the central nervous system and can be used to study the mechanisms of action of other drugs. However, this compound is not readily available commercially, and its synthesis can be challenging, which limits its use in some experiments.
Future Directions
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has several potential future directions for research. It can be used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates. This compound can also be used to study the role of the GABA-A receptor in various neurological disorders, such as anxiety, depression, and epilepsy. Further research can also be done to improve the synthesis of this compound and to develop more efficient methods for its production.
Conclusion:
This compound is a compound that has been extensively studied for its biochemical and physiological effects. It has a wide range of applications in scientific research, particularly in studying the central nervous system. This compound acts on the GABA-A receptor and has anxiolytic, sedative, and anticonvulsant effects. This compound has several advantages for lab experiments, but its limited availability and challenging synthesis can be limiting factors. Further research can be done to explore the potential applications of this compound and to improve its synthesis and production.
Synthesis Methods
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane can be synthesized using different methods. One of the most common methods is the condensation reaction between 4-pyridinylacetaldehyde and 1-phenyl-1,4-diazepane-6,7-dione. The reaction is carried out in the presence of a catalyst and a solvent. The yield of this compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-phenyl-4-(4-pyridinylmethyl)-1,4-diazepane has been used in various scientific research applications. It has been found to have anxiolytic and sedative effects, which make it useful for studying the central nervous system. This compound has also been used to study the mechanisms of action of other drugs, such as benzodiazepines and barbiturates.
properties
IUPAC Name |
1-phenyl-4-(pyridin-4-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-5-17(6-3-1)20-12-4-11-19(13-14-20)15-16-7-9-18-10-8-16/h1-3,5-10H,4,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBFUDMPBQORDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=CC=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)
![6,6,9,10-tetramethyl-5,6-dihydro-8H-thieno[2',3':4,5]pyrimido[2,1-a]isoquinolin-8-one](/img/structure/B5320403.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)
![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)